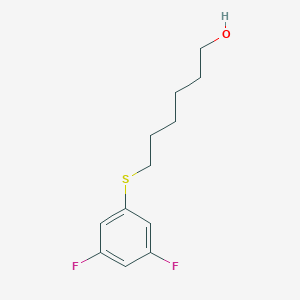

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol

Description

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol is a fluorinated organosulfur compound characterized by a six-carbon aliphatic chain with a hydroxyl group at the terminal position and a 3,5-difluorophenylsulfanyl moiety at the sixth carbon. This structure combines the hydrophobicity of the fluorinated aromatic ring with the polar sulfanyl (-S-) and hydroxyl (-OH) groups, making it a candidate for applications in medicinal chemistry, materials science, or fragrance research.

Properties

IUPAC Name |

6-(3,5-difluorophenyl)sulfanylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2OS/c13-10-7-11(14)9-12(8-10)16-6-4-2-1-3-5-15/h7-9,15H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAIOUUNFZFSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)SCCCCCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)SCCCCCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Difluorophenyl)sulfanylhexan-1-ol typically involves the reaction of 3,5-difluorothiophenol with 6-bromohexan-1-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromine atom by the thiol group, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding sulfide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(3,5-Difluorophenyl)sulfanylhexan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(3,5-Difluorophenyl)sulfanylhexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group may enhance the compound’s binding affinity to these targets, while the sulfanyl and hydroxyl groups can participate in various biochemical reactions, modulating the activity of the target molecules. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in Sulfanyl-Alkanol Family

(a) 3-Methyl-3-sulfanylhexan-1-ol

- Structure : Branched sulfanyl group at C3 with a methyl substituent.

- Key Differences : The branching at C3 reduces conformational flexibility compared to the linear hexan-1-ol chain in the target compound.

- Reactivity : The tertiary sulfanyl group may exhibit lower nucleophilicity than the secondary sulfanyl group in 6-(3,5-Difluorophenyl)sulfanylhexan-1-ol.

- Applications : Used in flavor/fragrance research due to thiol-related odor profiles .

(b) 6-Phenylhexa-1,3,5-triyn-1-ol (Jurnal Kimia Sains dan Aplikasi, 2024)

- Structure: A hexanol derivative with triple bonds at positions 1, 3, and 5 and a phenyl group at C5.

- Key Differences : The conjugated triple bonds introduce rigidity and electron-deficient regions, contrasting with the saturated carbon chain and electron-rich fluorophenyl group in the target compound.

- Reactivity : Likely prone to cycloaddition or polymerization due to the triyne system, unlike the sulfanyl group’s oxidation sensitivity .

Fluorinated Sulfanyl/Sulfonyl Derivatives

(a) (3,5-Difluorophenyl)methanesulfonyl Chloride

- Structure : Methanesulfonyl chloride substituted with 3,5-difluorophenyl.

- Key Differences : The sulfonyl chloride (-SO₂Cl) group is highly electrophilic, enabling nucleophilic substitution reactions, whereas the sulfanyl (-S-) group in the target compound participates in redox or alkylation processes.

- Applications : Used as a precursor in peptide synthesis or polymer chemistry .

(b) 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Pyrazole ring with sulfanyl and trifluoromethyl groups.

- Key Differences: The heterocyclic pyrazole core provides aromatic stabilization, unlike the aliphatic hexanol chain. The trifluoromethyl group enhances metabolic stability in pharmaceuticals, whereas the difluorophenyl group in the target compound may modulate lipophilicity .

Physical and Spectroscopic Properties

While direct data for this compound are unavailable, inferences can be drawn:

- Mass Spectrometry : Similar to 3-sulfanylalkan-1-ols, the target compound’s EI-MS may show fragments corresponding to loss of -OH (m/z 18) or cleavage at the sulfanyl group. The difluorophenyl moiety could produce characteristic ions at m/z 131 (C₆H₃F₂) .

- Solubility : The hydroxyl and sulfanyl groups enhance water solubility relative to fully fluorinated analogs like (3,5-Difluorophenyl)methanesulfonyl chloride.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.